Tarenflurbil, the R-enantiomer of Flurbiprofen, is a synthetic organic compound that has been the subject of extensive research for its potential applications in Alzheimer's disease (AD) research. [, , , , , ]
Source: Tarenflurbil is not naturally occurring and was first synthesized as a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). [, , , ]
Classification: Tarenflurbil is classified as a γ-secretase modulator (GSM). [, , , , ] GSMs are a class of small molecules that can alter the cleavage activity of γ-secretase, a key enzyme involved in amyloid-β (Aβ) peptide production. [, , ]
Role in Scientific Research: Tarenflurbil has been a crucial research tool in investigating the amyloid hypothesis of AD. [, , , , , ] The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain plays a central role in AD pathogenesis. [, , , ] Tarenflurbil's ability to modulate γ-secretase activity and potentially reduce Aβ42 production has made it a focal point in AD research, although clinical trials have yielded disappointing results. [, , , , , , , , , ]
Understanding the Discrepancies: Further research is needed to reconcile the discrepancies between Tarenflurbil's preclinical promise and its lack of efficacy in clinical trials. [, , , , ] This includes investigating factors such as drug potency, brain penetration, patient selection criteria, and the complexity of AD pathogenesis.
Optimizing γ-Secretase Modulation: Tarenflurbil's experience highlights the need for more selective and potent γ-secretase modulators that can effectively shift Aβ production towards less toxic species without interfering with essential biological pathways. [, , ]
Developing Targeted Drug Delivery Systems: Research into novel drug delivery systems that can enhance Tarenflurbil's brain penetration, such as nanoparticles or focused ultrasound, may revitalize its therapeutic potential. []
Exploring Alternative Therapeutic Targets: While the amyloid hypothesis remains a dominant theory in AD research, the failures of Tarenflurbil and other anti-amyloid therapies emphasize the need to explore alternative therapeutic targets and pathways involved in AD pathogenesis. [, , , , ]
Tarenflurbil, also known as R-flurbiprofen, is a compound primarily recognized for its potential in treating Alzheimer's disease through the modulation of amyloid-beta peptide levels. It is classified as a selective amyloid-lowering agent (SALA) and is derived from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Tarenflurbil specifically targets the amyloid-beta 42 (Aβ42) peptide, which is implicated in the pathogenesis of Alzheimer's disease due to its role in forming toxic aggregates known as amyloid plaques .
Tarenflurbil is synthesized from racemic flurbiprofen, which consists of two enantiomers: R-flurbiprofen and S-flurbiprofen. The R-enantiomer is the active form that exhibits the desired pharmacological effects. This compound belongs to the class of γ-secretase modulators, which are designed to selectively lower levels of amyloid-beta peptides without inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Tarenflurbil can be synthesized through the resolution of racemic flurbiprofen. The synthesis involves separating the R-enantiomer from the S-enantiomer, which is achieved through various chiral resolution techniques. The most common methods include:
These methods ensure that the final product predominantly contains R-flurbiprofen, which is responsible for the therapeutic effects associated with tarenflurbil .
The molecular formula of tarenflurbil is CHO with a molecular weight of 239.26 g/mol. The compound features a phenyl ring connected to a propionic acid moiety, with a characteristic chiral center at the carbon adjacent to the carboxylic acid group.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which reveal its spatial arrangement and confirm its enantiomeric purity .
Tarenflurbil participates in several chemical reactions typical of compounds containing carboxylic acid groups:
The outcomes of these reactions depend on the reagents used and the reaction conditions applied.
Tarenflurbil operates primarily by modulating γ-secretase activity, an enzyme complex involved in cleaving amyloid precursor protein (APP) to produce amyloid-beta peptides. By selectively lowering levels of Aβ42, tarenflurbil reduces the formation of toxic amyloid plaques associated with Alzheimer's disease.
The mechanism involves:
Relevant data on these properties can guide formulation strategies for pharmaceutical applications .
Tarenflurbil has been primarily investigated for its potential therapeutic role in Alzheimer's disease. Clinical trials have explored its efficacy in:
Additionally, research continues into its broader applications within neurodegenerative disease contexts due to its mechanism targeting amyloid-beta production .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3